molecular formula C26H34ClFN4O3S2 B2775946 4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1321738-79-7

4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2775946
CAS No.: 1321738-79-7
M. Wt: 569.15
InChI Key: RMNBLPGDPSKSTB-UHFFFAOYSA-N
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Description

This compound features a benzamide backbone substituted with a 6-fluorobenzo[d]thiazol-2-yl group, a 2-(diethylamino)ethyl chain, and a 4-(azepan-1-ylsulfonyl) moiety. The hydrochloride salt enhances solubility, favoring bioavailability. The 6-fluoro substitution on the benzo[d]thiazol ring likely improves metabolic stability, while the azepane-sulfonyl group may influence target binding affinity .

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[2-(diethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33FN4O3S2.ClH/c1-3-29(4-2)17-18-31(26-28-23-14-11-21(27)19-24(23)35-26)25(32)20-9-12-22(13-10-20)36(33,34)30-15-7-5-6-8-16-30;/h9-14,19H,3-8,15-18H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNBLPGDPSKSTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34ClFN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride (CAS Number: 1321738-79-7) is a complex organic molecule characterized by its unique structural features, including a sulfonamide group, an azepane ring, and a fluorinated benzothiazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Structural Characteristics

The molecular formula of this compound is C26H34ClFN4O3S2C_{26}H_{34}ClFN_{4}O_{3}S_{2}, with a molecular weight of approximately 569.2 g/mol. The presence of fluorine in its structure is believed to enhance its binding properties and biological efficacy.

Property Value
Molecular FormulaC26H34ClFN4O3S2C_{26}H_{34}ClFN_{4}O_{3}S_{2}
Molecular Weight569.2 g/mol
CAS Number1321738-79-7

Antitumor Activity

Recent studies have indicated that compounds with similar structural features to This compound exhibit significant antitumor activity. For instance, research on benzothiazole derivatives has shown promising results against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). These studies utilized MTS cytotoxicity assays to assess the inhibitory effects on cell proliferation, revealing IC50 values in the low micromolar range for several derivatives .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. In vitro studies have demonstrated activity against both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy was evaluated using broth microdilution methods, which adhere to CLSI guidelines. Compounds structurally related to this compound have shown moderate to strong antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli.

DNA Interaction

Docking studies suggest that compounds similar to This compound interact with DNA, predominantly binding within the minor groove. This interaction can potentially inhibit DNA replication and transcription processes critical for cancer cell survival .

Enzyme Inhibition

Additionally, some derivatives have shown strong inhibitory effects on key enzymes such as acetylcholinesterase and urease. These activities contribute to their pharmacological profiles, indicating potential roles in treating conditions beyond cancer, such as infections or neurodegenerative diseases .

Case Studies and Research Findings

  • Antitumor Efficacy :
    • A study reported that certain benzothiazole derivatives exhibited IC50 values as low as 6.26 µM against HCC827 cells in 2D assays, highlighting their potential as effective antitumor agents .
  • Antimicrobial Screening :
    • Compounds tested against Staphylococcus aureus demonstrated minimum inhibitory concentrations (MICs) indicative of moderate antibacterial activity, suggesting that modifications in the structure could enhance efficacy .
  • Enzyme Interaction Studies :
    • Research indicated that specific analogs showed strong inhibition against urease, which could be beneficial for treating conditions like gastric ulcers caused by Helicobacter pylori infections .

Scientific Research Applications

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. Similar compounds have shown efficacy against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). The antitumor effects were evaluated using MTS cytotoxicity assays, revealing IC50 values in the low micromolar range for several derivatives.

Case Study:
In a study exploring the efficacy of benzothiazole derivatives, compounds similar to 4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride demonstrated potent inhibition of cell proliferation in A549 cells with an IC50 of approximately 0.5 μM .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies utilized broth microdilution methods to assess the antibacterial activity.

Key Findings:

  • Effective against Staphylococcus aureus and Escherichia coli.
  • Compounds with structural similarities exhibited moderate to strong antibacterial activity.

Case Study:
A recent screening of related compounds revealed that certain derivatives displayed minimum inhibitory concentrations (MIC) as low as 16 μg/mL against Staphylococcus aureus, indicating promising potential for therapeutic applications .

DNA Interaction

Docking studies suggest that this compound interacts with DNA, primarily binding within the minor groove. This interaction can inhibit critical processes such as DNA replication and transcription, which are essential for cancer cell survival.

Enzyme Inhibition

The compound has also shown strong inhibitory effects on key enzymes such as acetylcholinesterase and urease. These activities contribute to its pharmacological profile and suggest potential roles in treating conditions beyond cancer, including infections and neurodegenerative diseases.

Summary of Applications

  • Antitumor Therapy : Demonstrated efficacy against various cancer cell lines.
  • Antimicrobial Agent : Potential application in treating bacterial infections.
  • DNA Binding : Inhibitory effects on DNA replication and transcription.
  • Enzyme Inhibition : Possible use in treating neurodegenerative diseases through enzyme modulation.

Comparison with Similar Compounds

Triazole Derivatives with Sulfonyl and Fluorinated Groups

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (, compounds [7–9]) share sulfonyl and fluorinated aromatic motifs but differ in core heterocycles (triazole vs. benzamide). Their synthesis involves hydrazinecarbothioamide cyclization, contrasting with the target compound’s benzamide formation via N-alkylation or acylation. The absence of a thiazol ring in these triazoles reduces structural overlap but highlights the role of fluorine in enhancing lipophilicity and stability .

Thiazol-2-yl Acetamide Derivatives

2-chloro-N-(4-phenylthiazol-2-yl)acetamide (, compound 4) and N-(5-(N-(2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenyloxazol-2-yl)benzamide (, compound 5) feature thiazol-2-yl groups linked to acetamide or sulfonamide moieties. Unlike the target compound, these lack the azepane-sulfonyl group and diethylaminoethyl chain, which are critical for solubility and receptor interaction in the hydrochloride salt. Synthesis of these analogs often employs ultrasonication-assisted alkylation, differing from the Friedel-Crafts or hydrazide-based routes used for the target .

Sulfamoylphenyl-Thiazolylamino Derivatives

2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (, compound 8) contains a sulfamoylphenyl group and a thiazolylamino moiety. While the sulfamoyl group parallels the sulfonyl functionality in the target compound, the absence of azepane and diethylaminoethyl substituents limits its pharmacokinetic profile. IR and NMR data confirm tautomerism in related triazoles (e.g., thione vs. thiol forms), a feature absent in the rigid benzamide core of the target .

Benzo[d]thiazol-2-yl Benzamide Derivatives

Compounds like N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride () are structurally closest to the target. Key differences include the piperidine-sulfonyl group (vs. azepane) and dimethylaminoethyl chain (vs. diethylaminoethyl). The larger azepane ring may enhance hydrophobic interactions, while the diethylamino group could improve basicity and solubility .

Physicochemical and Pharmacological Properties

Feature Target Compound Closest Analog () Triazole Derivative ()
Core Structure Benzamide with benzo[d]thiazol-2-yl Benzamide with benzo[d]thiazol-2-yl 1,2,4-Triazole
Sulfonyl Group Azepane-1-ylsulfonyl Piperidin-1-ylsulfonyl 4-X-phenylsulfonyl
Amino Substituent 2-(Diethylamino)ethyl 2-(Dimethylamino)ethyl None
Fluorination 6-Fluoro on benzo[d]thiazol 4-Fluoro on benzo[d]thiazol 2,4-Difluorophenyl
Synthetic Route Likely via N-alkylation of benzamide precursors Similar to target, with piperidine sulfonyl substitution Hydrazinecarbothioamide cyclization
Solubility Enhanced by hydrochloride salt Hydrochloride salt Neutral form; lower aqueous solubility
Key Spectral Data IR: νC=O ~1660–1680 cm⁻¹; ¹H-NMR: δ 2.3–4.1 (alkyl chains), 6.8–8.1 (aromatic) IR: νC=O ~1689 cm⁻¹; ¹H-NMR: δ 2.3 (CH3), 7.1–8.1 (aromatic) IR: νC=S ~1247–1255 cm⁻¹; absence of νC=O

Q & A

Q. What are the optimal synthetic routes and critical parameters for synthesizing this compound?

The synthesis involves multi-step organic reactions, including amide coupling, sulfonylation, and salt formation. Key steps:

  • Amide bond formation : React 6-fluorobenzo[d]thiazol-2-amine with activated benzoyl chloride derivatives under anhydrous conditions (DMF, 0–5°C) .
  • Sulfonylation : Introduce the azepane sulfonyl group using sulfonyl chloride derivatives in dichloromethane with catalytic triethylamine .
  • Purification : Use recrystallization (methanol/ethyl acetate) or column chromatography (silica gel, gradient elution) .
    Critical parameters include temperature control (<5°C during amide coupling to prevent side reactions), solvent choice (polar aprotic solvents for sulfonylation), and stoichiometric precision for diethylaminoethyl group incorporation .

Q. Which analytical techniques are most reliable for structural characterization?

  • NMR spectroscopy : Confirm regiochemistry of fluorobenzo[d]thiazole (¹H NMR: δ 7.8–8.2 ppm for aromatic protons) and diethylaminoethyl group integration (¹³C NMR: δ 45–50 ppm for N-CH₂) .
  • HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z ~600) .
  • X-ray crystallography : Resolve ambiguities in sulfonamide geometry and hydrogen-bonding networks (e.g., centrosymmetrical dimers observed in related compounds) .

Q. How can researchers assess its interaction with biological targets?

  • Surface plasmon resonance (SPR) : Measure binding kinetics (KD, kon/koff) to purified enzymes or receptors .
  • Fluorescence polarization assays : Quantify displacement of fluorescent ligands in competitive binding studies .
  • In vitro enzymatic assays : Use NADH-coupled assays for targets like PFOR (pyruvate:ferredoxin oxidoreductase), given structural similarities to nitazoxanide derivatives .

Advanced Research Questions

Q. How can solubility limitations in aqueous buffers be addressed for in vitro studies?

  • Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without disrupting assay integrity .
  • pH adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) to stabilize the hydrochloride salt form .
  • Nanoparticle encapsulation : Employ lipid-based carriers (e.g., liposomes) for cell-based assays requiring prolonged exposure .

Q. How should contradictory bioactivity data across studies be interpreted?

Contradictions may arise from:

  • Substituent effects : Minor structural variations (e.g., 6-fluoro vs. 6-ethoxy on benzo[d]thiazole) alter target affinity .
  • Assay conditions : Differences in ATP concentrations (e.g., kinase assays) or redox environments (e.g., cytochrome P450 interactions) .
  • Metabolic instability : Rapid hepatic clearance in certain models may understate efficacy .
    Resolution : Perform head-to-head comparisons under standardized conditions and validate with orthogonal assays (e.g., SPR + cellular viability) .

Q. What computational strategies predict electronic properties and reactivity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites (e.g., sulfonamide sulfur as nucleophilic hotspot) .
  • Molecular docking (AutoDock Vina) : Model interactions with targets like PFOR, focusing on hydrogen bonds between the amide group and conserved arginine residues .
  • MD simulations : Assess stability of ligand-target complexes in physiological conditions (e.g., 150 mM NaCl, 310 K) .

Q. How can structure-activity relationship (SAR) studies optimize potency?

  • Core modifications : Replace azepane with smaller rings (e.g., piperidine) to reduce steric hindrance .
  • Functional group tuning : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide ring to enhance electrophilicity .
  • Bioisosteres : Substitute diethylaminoethyl with morpholinoethyl to improve metabolic stability .
    Validation : Test derivatives in enzyme inhibition assays (IC₅₀) and ADME profiling (e.g., microsomal stability) .

Q. What methods evaluate metabolic stability and degradation pathways?

  • Liver microsomal assays : Incubate with NADPH and monitor parent compound depletion via LC-MS/MS .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to identify isoform-specific interactions .
  • Degradant identification : Perform HR-MS/MS on aged samples to detect hydrolysis products (e.g., free benzo[d]thiazole) .

Q. How do crystallographic data inform formulation strategies?

  • Polymorph screening : Identify stable crystalline forms via slurry experiments (e.g., ethanol/water mixtures) .
  • Hydrate/solvate analysis : Use TGA-DSC to assess stability under humidity (critical for hydrochloride salts) .
  • Excipient compatibility : Co-crystallize with polymers (e.g., PVP) to enhance dissolution rates .

Q. What experimental designs reconcile toxicity discrepancies in preclinical models?

  • Dose-ranging studies : Establish NOAEL (no observed adverse effect level) in rodents using clinical chemistry (ALT/AST) and histopathology .
  • Off-target profiling : Screen against hERG channels (patch-clamp) and mitochondrial toxicity assays (Seahorse XF) .
  • Species-specific metabolism : Compare metabolite profiles in human vs. rodent hepatocytes to identify idiosyncratic risks .

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